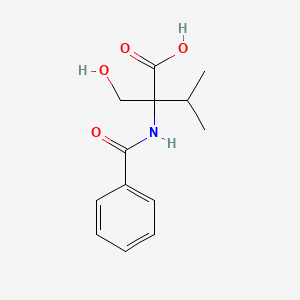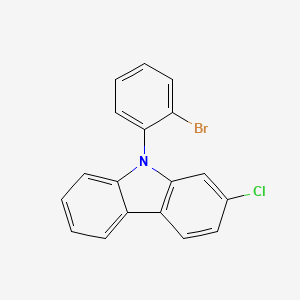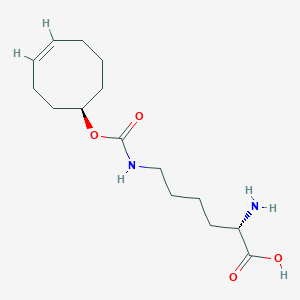
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclooctene ring, which imparts significant strain and reactivity, making it a valuable tool in chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine typically involves the reaction of L-lysine with a cyclooctene derivative. The process begins with the preparation of rel-(1R,4E)-Cyclooct-4-enol, which is then converted into the corresponding carbonate. This intermediate is subsequently reacted with L-lysine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The cyclooctene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Aplicaciones Científicas De Investigación
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine involves its ability to undergo strain-promoted reactions due to the presence of the cyclooctene ring. This strain facilitates rapid and efficient reactions with various biomolecules, making it a valuable tool in bioconjugation and labeling studies. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- rel-(1R-4E-pS)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
- rel-(1R-4E-pR)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
Uniqueness
Compared to similar compounds, N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine stands out due to its specific functionalization with L-lysine. This functionalization enhances its biocompatibility and allows for targeted interactions with biological molecules, making it particularly useful in biomedical research .
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(1R,4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1-/t12-,13-/m0/s1 |
Clave InChI |
FOGYUVXBYCZPFK-FIGAQHRESA-N |
SMILES isomérico |
C1C/C=C\CC[C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


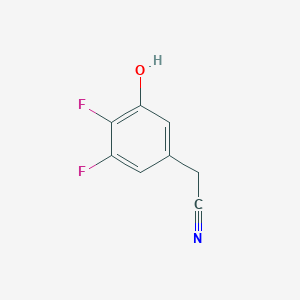
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
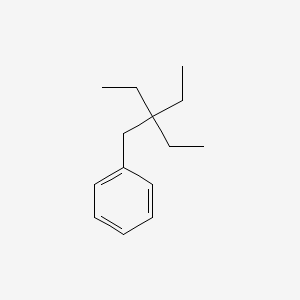
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)

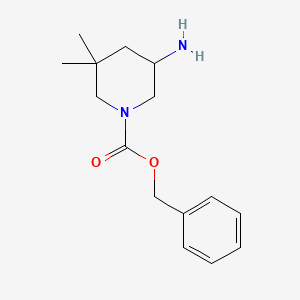
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)

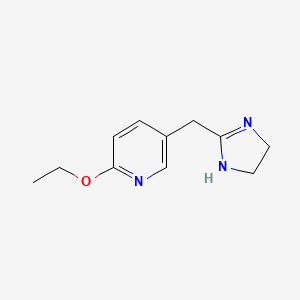

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
